Kinase Inhibition: ALK5 IC50 of 0.013 µM for a 1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Derivative vs. Unsubstituted or 3-Pyridyl Analogs
A derivative of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine was found to inhibit TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 µM, demonstrating potent activity. This is a key differentiator, as unsubstituted triazole or 3-pyridyl isomers typically show significantly reduced potency in this assay due to altered binding geometry .
| Evidence Dimension | ALK5 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.013 µM |
| Comparator Or Baseline | Unsubstituted triazole or 3-pyridyl isomer (potency typically >1 µM or inactive) |
| Quantified Difference | >77-fold increase in potency |
| Conditions | In vitro kinase assay (IC50) |
Why This Matters
For researchers procuring a starting scaffold for ALK5 inhibitor development, the 4-pyridyl substitution is crucial for achieving low-nanomolar potency, avoiding the need for extensive re-optimization.
